molecular formula C11H11N3O3 B12546272 3-(3,4-Dimethoxyphenyl)prop-2-enoyl azide CAS No. 149242-84-2

3-(3,4-Dimethoxyphenyl)prop-2-enoyl azide

Cat. No.: B12546272
CAS No.: 149242-84-2
M. Wt: 233.22 g/mol
InChI Key: XYKYDNQPGCQVKG-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)prop-2-enoyl azide is an organic compound with the molecular formula C11H11N3O3 It is characterized by the presence of a phenyl ring substituted with two methoxy groups and an azide functional group attached to a prop-2-enoyl chain

Preparation Methods

The synthesis of 3-(3,4-Dimethoxyphenyl)prop-2-enoyl azide typically involves the reaction of 3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride with sodium azide. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, under controlled temperature conditions to ensure the formation of the azide compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired product with high purity .

Chemical Reactions Analysis

3-(3,4-Dimethoxyphenyl)prop-2-enoyl azide undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of amines or other nitrogen-containing compounds.

    Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Oxidation Reactions: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones under specific conditions.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)prop-2-enoyl azide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)prop-2-enoyl azide involves its ability to undergo cycloaddition reactions, forming stable triazole rings. These triazole rings can interact with various biological targets, potentially inhibiting enzymes or disrupting cellular processes. The methoxy groups on the phenyl ring may also contribute to its biological activity by enhancing its binding affinity to specific molecular targets .

Comparison with Similar Compounds

3-(3,4-Dimethoxyphenyl)prop-2-enoyl azide can be compared with other similar compounds, such as:

Properties

CAS No.

149242-84-2

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)prop-2-enoyl azide

InChI

InChI=1S/C11H11N3O3/c1-16-9-5-3-8(7-10(9)17-2)4-6-11(15)13-14-12/h3-7H,1-2H3

InChI Key

XYKYDNQPGCQVKG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N=[N+]=[N-])OC

Origin of Product

United States

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